

A Comparative Guide to the Ternary Complex Formation of VHL-Recruiting PROTACs

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C6-PEG3-C4-Cl

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The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. Among the various E3 ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has emerged as a frequent and effective choice. The efficiency of ternary complex formation, often quantified by binding affinities and cooperativity, is a critical determinant of a PROTAC's degradation efficacy. This guide provides a comparative analysis of different VHL-recruiting PROTACs, focusing on the biophysical parameters that govern their ternary complex formation, supported by experimental data and detailed protocols.

Quantitative Comparison of VHL-Recruiting PROTACs

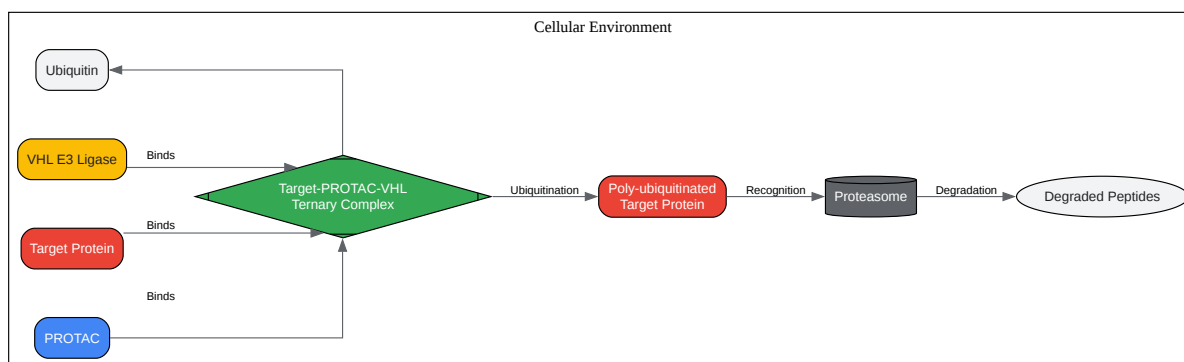
The following table summarizes key biophysical data for the ternary complex formation of several well-characterized VHL-recruiting PROTACs. This data allows for a direct comparison of their binding affinities and cooperativity, which are crucial for understanding their structure-activity relationships.

PROTAC Name	Target Protein	VHL Ligand Moiety	Linker Description	Binary Kd (PROTAC to VHL)	Ternary Kd (PROTAC to VHL in presence of Target)	Cooperativity (α)	Experimental Method
MZ1	BRD4BD2	Based on VH032	PEG-based	67 ± 8 nM[1]	4.4 ± 1.0 nM[1]	15[2]	ITC[1]
MZ1	BRD4BD2	Based on VH032	PEG-based	~ 29 nM	~ 1.1 nM	26[2]	SPR[2]
AT1	BRD4BD2	Based on VH032	Thio-alkyl chain	335 nM[3]	47 nM[3]	7[4]	ITC[3][4]
PROTAC 1	SMARCA2BD	-	Phenyl-based	-	-	-	FP[5]
ACBI1	SMARCA2BD	-	Phenyl-based	-	More cooperative than PROTAC 1	-	FP[5]
SIM1	BRD4	Based on VH032	Branched, trivalent	205 nM (to BRD4)	58 nM (to BRD4 in presence of VCB)	3.5[6]	AlphaLISA[6]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates stronger binding. Cooperativity (α) is the factor by which the affinity of the PROTAC for one protein is increased in the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. [1]

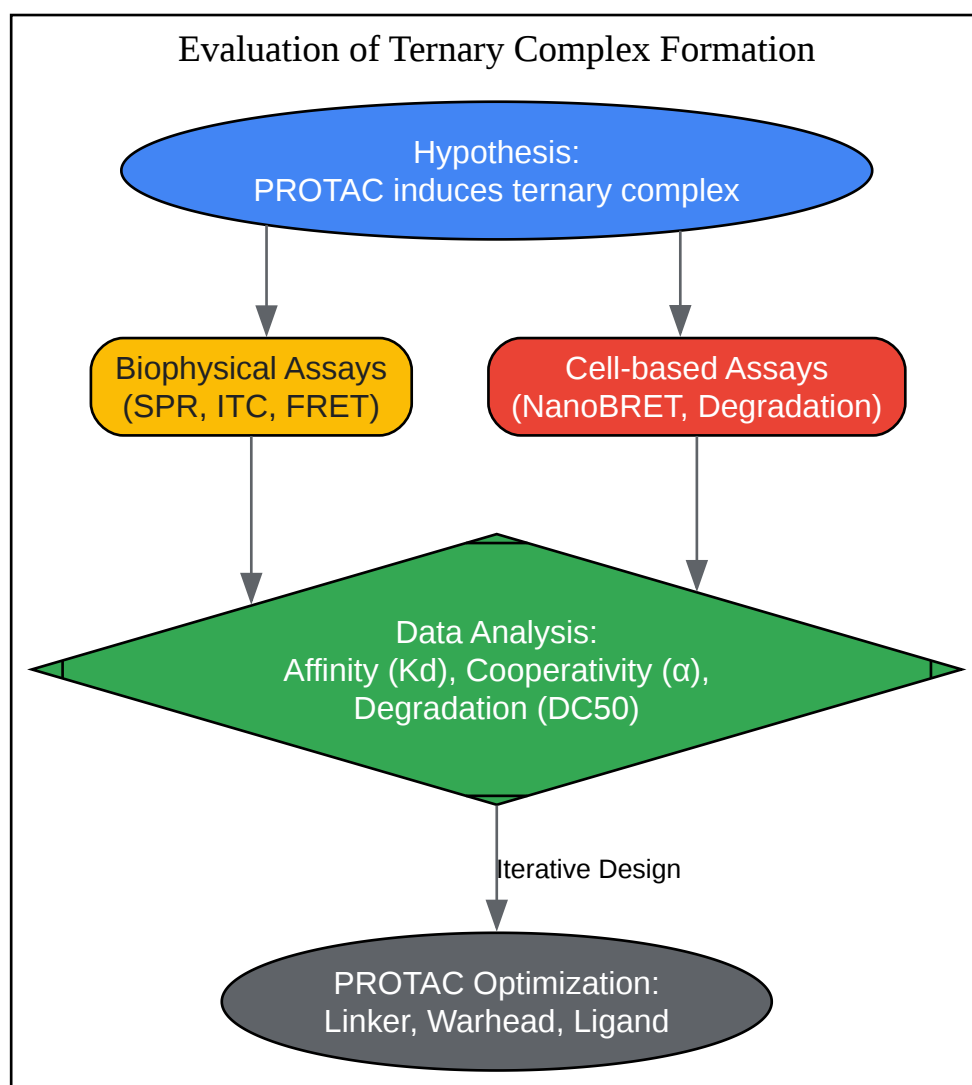
Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for evaluating ternary complex formation.



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: Standard workflow for evaluating new VHL-based PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of ternary complex formation. Below are protocols for three key biophysical assays.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.

[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the binding affinity (K_D) and kinetics (k_{on} , k_{off}) of binary and ternary complex formation.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5, SA)
- Purified, biotinylated VHL E3 ligase complex (VCB)
- Purified target protein
- PROTAC of interest
- Running buffer (e.g., HBS-EP+)
- Regeneration solution

Protocol:

- Immobilization of VHL:
 - Equilibrate the sensor chip with running buffer.
 - Immobilize the biotinylated VCB complex onto a streptavidin (SA) coated sensor chip to a target response unit (RU) level. A reference flow cell should be prepared similarly without the protein.
- Binary Interaction Analysis (PROTAC to VHL):
 - Prepare a dilution series of the PROTAC in running buffer.
 - Inject the PROTAC solutions over the immobilized VCB surface and the reference cell at a constant flow rate.
 - Monitor the association and dissociation phases in real-time.
 - Regenerate the sensor surface between each concentration.

- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D .
- Ternary Complex Analysis:
 - Prepare a series of solutions containing a fixed, saturating concentration of the target protein and a varying concentration of the PROTAC. Pre-incubate these mixtures.
 - Inject the pre-incubated solutions over the immobilized VCB surface.
 - Monitor the binding response, which now represents the formation of the ternary complex. [8]
 - Regenerate the surface between injections.
 - Determine the ternary K_D by fitting the data.
- Data Analysis:
 - Subtract the reference cell data from the active cell data.
 - Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11][12]

Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS) of binary and ternary complex formation.

Materials:

- Isothermal titration calorimeter
- Purified VCB complex
- Purified target protein

- PROTAC of interest
- Dialysis buffer

Protocol:

- Sample Preparation:
 - Dialyze both the VCB complex and the target protein extensively against the same buffer to minimize heats of dilution.[\[12\]](#)
 - Accurately determine the concentrations of all components.
- Binary Titration (PROTAC into VHL):
 - Fill the ITC sample cell with the VCB solution (e.g., 10 μ M).
 - Fill the injection syringe with the PROTAC solution (e.g., 100 μ M).
 - Perform a series of small injections of the PROTAC into the VCB solution while monitoring the heat change.
 - Integrate the heat peaks and plot them against the molar ratio of PROTAC to VCB.
 - Fit the data to a suitable binding model to determine K_D , n , and ΔH .
- Ternary Titration:
 - To measure the binding of the PROTAC to the pre-formed VCB:target protein complex, fill the sample cell with a mixture of VCB and a saturating concentration of the target protein.
 - Titrate the PROTAC into this mixture as described above.
 - Alternatively, to measure the binding of the target protein to the pre-formed VCB:PROTAC complex, fill the cell with a mixture of VCB and a saturating concentration of the PROTAC, and titrate the target protein.
- Data Analysis:

- Analyze the thermograms to determine the ternary binding affinities.
- Calculate the cooperativity from the binary and ternary KD values.

NanoBRET™ Ternary Complex Assay

NanoBRET™ is a live-cell proximity-based assay that measures the formation of the ternary complex within a cellular environment.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To quantify the formation of the ternary complex in live cells and determine the PROTAC's potency (EC50).

Materials:

- HEK293 cells (or other suitable cell line)
- Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL
- Transfection reagent
- NanoBRET™ Nano-Glo® Substrate
- HaloTag® NanoBRET™ 618 Ligand
- PROTAC of interest
- Opti-MEM® I Reduced Serum Medium
- White, 96- or 384-well assay plates

Protocol:

- Cell Transfection:
 - Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
 - Plate the transfected cells into assay plates and incubate for 24 hours.

- Assay Execution:
 - Prepare a serial dilution of the PROTAC.
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
 - Add the PROTAC dilutions to the cells and incubate to allow for ternary complex formation.
 - Add the NanoBRET™ Nano-Glo® Substrate to the wells.
- Signal Detection:
 - Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
- Data Analysis:
 - Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

By employing these robust experimental techniques and carefully analyzing the resulting data, researchers can gain critical insights into the formation of VHL-recruiting PROTAC ternary complexes. This knowledge is invaluable for the rational design and optimization of next-generation protein degraders with improved potency and selectivity.

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